![molecular formula C7H10O2 B14647015 2-[(But-3-yn-2-yloxy)methyl]oxirane CAS No. 51453-69-1](/img/structure/B14647015.png)
2-[(But-3-yn-2-yloxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(But-3-yn-2-yloxy)methyl]oxirane is an organic compound with the molecular formula C₇H₁₀O₂. It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-2-yloxy)methyl]oxirane typically involves the reaction of an appropriate alkyne with an epoxide precursor. One common method is the reaction of propargyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of propargyl alcohol attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired oxirane compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[(But-3-yn-2-yloxy)methyl]oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of different substituted products.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted alcohols, amines, or thiols.
Oxidation: Aldehydes or ketones.
Reduction: Diols.
Aplicaciones Científicas De Investigación
2-[(But-3-yn-2-yloxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase (MAO) enzymes.
Medicine: Explored for its anti-tumor activity and potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the production of specialty polymers and as a reactive intermediate in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of 2-[(But-3-yn-2-yloxy)methyl]oxirane is largely dependent on its ability to undergo ring-opening reactions. In biological systems, it can inhibit monoamine oxidase (MAO) enzymes by irreversibly binding to the enzyme’s active site. This results in an increase in the levels of neurotransmitters such as dopamine and serotonin in the brain, which can have therapeutic effects in the treatment of neurodegenerative diseases.
Comparación Con Compuestos Similares
2-[(But-3-yn-2-yloxy)methyl]oxirane can be compared with other oxirane compounds such as:
Allyl glycidyl ether: Similar in structure but with an allyl group instead of a butynyl group.
Glycidyl allyl ether: Another similar compound with an allyl group.
1-Allyloxy-2,3-epoxypropane: Shares the oxirane ring but differs in the substituent group.
Propiedades
Número CAS |
51453-69-1 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
2-(but-3-yn-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)8-4-7-5-9-7/h1,6-7H,4-5H2,2H3 |
Clave InChI |
MRDUXPKCHGNMCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
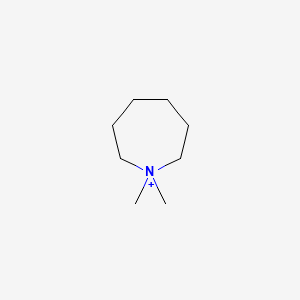
![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
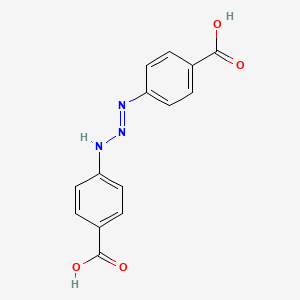
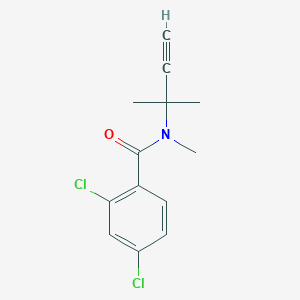
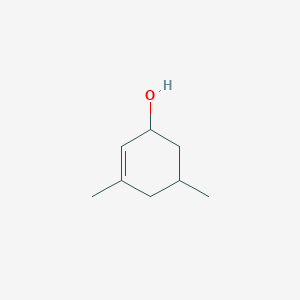
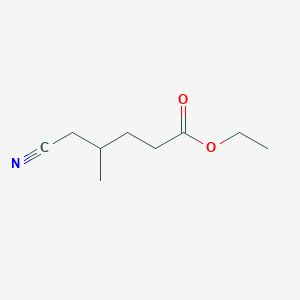
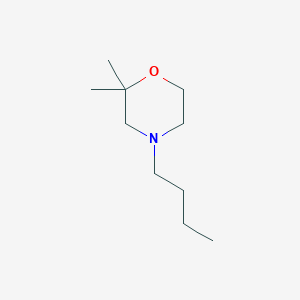
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)


